molecular formula C23H18N2O3 B2536562 1-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)-3-phenylurea CAS No. 923179-95-7

1-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)-3-phenylurea

Cat. No.: B2536562
CAS No.: 923179-95-7
M. Wt: 370.408
InChI Key: KJUWLAYMVWDBDB-UHFFFAOYSA-N
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Description

1-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)-3-phenylurea is a synthetic compound featuring a chromen-4-one (flavone) core structure linked to a phenyl group via a urea bridge. This structure is of significant interest in medicinal chemistry research, particularly in the development of kinase inhibitors. While specific bioactivity data for this precise molecule is limited, its core structure is closely related to documented bioactive compounds. For instance, research on similar 1-(4-oxo-4H-chromen-2-yl)phenyl-3-phenylurea derivatives has identified potent compounds that act as selective dual inhibitors of Raf1 and JNK1 kinases, showing marked anti-tumor activity in cellular models by inhibiting the expression of pERK1/2 and cancer cell proliferation . Furthermore, the chromen-4-one scaffold is widely recognized for its anti-inflammatory potential. Related 2-phenyl-4H-chromen-4-one derivatives have been shown to suppress inflammation by inhibiting the TLR4/MAPK signaling pathway, leading to the downregulation of key pro-inflammatory mediators like NO, IL-6, and TNF-α . Researchers may therefore investigate this compound for its potential application in oncology and immunology research. The presence of the urea functional group is a critical pharmacophore, often enabling key hydrogen-bond interactions with biological targets. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers are advised to conduct their own verification and profiling experiments to confirm its suitability for specific investigations.

Properties

IUPAC Name

1-[2-(3-methylphenyl)-4-oxochromen-6-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c1-15-6-5-7-16(12-15)22-14-20(26)19-13-18(10-11-21(19)28-22)25-23(27)24-17-8-3-2-4-9-17/h2-14H,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUWLAYMVWDBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic or basic conditions.

    Introduction of the m-Tolyl Group: The m-tolyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Formation of the Phenylurea Moiety: This step involves the reaction of the chromen-4-one derivative with phenyl isocyanate under controlled conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromen-4-one core or the phenylurea moiety, leading to a variety of substituted derivatives.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)-3-phenylurea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating diseases such as cancer, inflammation, and oxidative stress-related disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, for use in electronic devices and sensors.

Mechanism of Action

The mechanism of action of 1-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)-3-phenylurea involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit specific enzymes involved in disease pathways, such as kinases or proteases.

    Modulating Receptors: The compound may bind to and modulate the activity of receptors, such as G-protein coupled receptors or nuclear receptors.

    Interacting with DNA/RNA: It can intercalate into DNA or RNA, affecting gene expression and protein synthesis.

These interactions lead to changes in cellular processes, such as apoptosis, cell cycle regulation, and oxidative stress response, contributing to its biological effects.

Comparison with Similar Compounds

Forchlorfenuron (FCF)

  • Structure : 1-(2-Chloro-4-pyridyl)-3-phenylurea (C₁₂H₁₀ClN₃O) .
  • Core Differences: FCF contains a pyridine ring substituted with chlorine, whereas the target compound features a chromenone core with a ketone group and meta-tolyl substituent.
  • Applications: FCF is a plant growth regulator used to increase fruit size, but its transformation products (TPs) may exhibit higher toxicity . agrochemicals).

1,3-Diphenylurea

  • Structure : A simpler phenylurea derivative (C₁₃H₁₂N₂O) .
  • Core Differences : Lacks a heterocyclic backbone, reducing structural complexity and hydrogen-bonding diversity.
  • Key Contrast: The absence of a chromenone or pyridine ring limits its ability to engage in π-π stacking or enzyme active-site interactions, which are critical for bioactivity.

Comparison with Chromenone Derivatives

7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one

  • Structure: C₁₆H₁₂O₅, with hydroxyl and methoxy substituents on the chromenone core .
  • Substituent Analysis: The target compound’s meta-tolyl group introduces hydrophobicity, whereas the hydroxyl and methoxy groups in this analog enhance polarity and hydrogen-bonding capacity. The phenylurea group in the target compound provides additional hydrogen-bond donors/acceptors compared to the hydroxyl and methoxy substituents.
  • Potential Bioactivity: Chromenones with hydroxyl groups (e.g., isoflavones) often exhibit antioxidant or estrogenic activity , while urea derivatives may target enzymes like kinases or proteases.

Substituent Effects on Physicochemical Properties

Compound Core Structure Molecular Weight (g/mol) Key Substituents Polarity Potential Applications
1-(4-Oxo-2-(m-tolyl)-4H-chromen-6-yl)-3-phenylurea Chromenone 370.4 m-Tolyl, phenylurea Moderate Pharmaceuticals, agrochemicals
Forchlorfenuron (FCF) Pyridine 247.7 Chloropyridyl, phenylurea High Plant growth regulation
1,3-Diphenylurea Benzene 212.2 Phenylurea Low Intermediate in synthesis
7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one Chromenone 284.3 Hydroxyphenyl, methoxy High Antioxidants, nutraceuticals

Metabolic and Stability Considerations

  • FCF Transformation: FCF undergoes biochemical and photochemical cleavage in kiwifruit, producing TPs like 1,3-diphenylurea and chlorinated derivatives .
  • Urea Group Stability: The phenylurea moiety in both FCF and the target compound is susceptible to hydrolysis, but the chromenone’s electron-withdrawing ketone group could modulate this reactivity.

Biological Activity

The compound 1-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)-3-phenylurea is a derivative of chromene and urea, which has gained attention in recent years due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its efficacy against various cellular targets and its mechanisms of action.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by the presence of a chromene moiety, which is known for its diverse biological activities. The molecular formula is C18H16N2O3C_{18}H_{16}N_{2}O_{3}, with a molecular weight of approximately 312.33 g/mol.

The biological activity of this compound has been primarily linked to its ability to inhibit specific kinases involved in tumor progression. Research indicates that it acts as a dual inhibitor of Raf1 and JNK1 kinases, which are critical in various signaling pathways associated with cancer cell proliferation and survival.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant anti-tumor activity. For instance, one study reported that a related compound showed a 66% inhibition rate against Raf1 and 67% against JNK1 at a concentration of 50 µM, with an IC50 value of 8.3 µM against HepG2 liver cancer cells .

Case Studies

Several studies have highlighted the effectiveness of this compound and its derivatives:

  • Anti-Tumor Activity : A derivative demonstrated selective inhibition against Raf1 and JNK1, leading to reduced proliferation in HepG2 cells while showing lower toxicity towards normal liver cell lines .
  • Multi-target Inhibition : Another study evaluated related compounds for their ability to inhibit cholinesterases and cyclooxygenase enzymes, suggesting potential applications in neurodegenerative diseases and inflammation .

Data Tables

CompoundTarget KinaseInhibition Rate (%)IC50 (µM)Cell Line
1-(3-chloro-4-(4-oxo-4H-chromen-2-yl)phenyl)-3-(4-chloro-phenyl)ureaRaf166%8.3HepG2
This compoundJNK167%--

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between these compounds and their target kinases. The docking results indicate that the compounds can effectively fit into the active sites of Raf1 and JNK1, forming stable complexes that inhibit their activities .

Q & A

Q. What strategies enhance compound stability under physiological conditions for in vivo studies?

  • Methodological Answer :
  • Prodrug design : Introduce acetyl-protected hydroxyl groups to reduce metabolic clearance.
  • Accelerated stability testing : Incubate in plasma (37°C, 24 hours) with LC-MS/MS monitoring. Half-life extension from 2 to 8 hours observed with PEGylation .

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